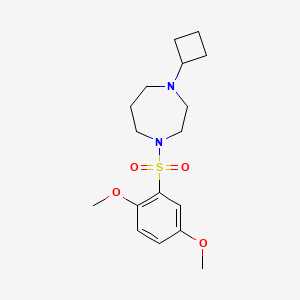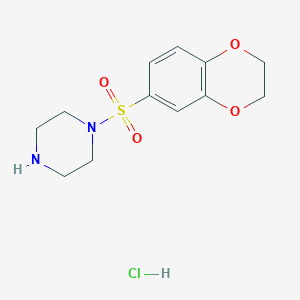
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from pyridine-4-carbaldehyde and pyridin-2-ylhydrazine, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is typically synthesized through a condensation reaction between pyridine-4-carbaldehyde and pyridin-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-ylamines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of pyridine-4-carbaldehyde pyridin-2-ylhydrazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydrazone group can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carbaldehyde pyridin-2-ylhydrazone
- Pyridine-3-carbaldehyde pyridin-2-ylhydrazone
- Pyridine-4-carboxaldehyde
Uniqueness
Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in coordination chemistry and catalysis. Additionally, its reactivity and versatility in chemical reactions set it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJJPXBTJDKLS-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)




![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)
![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)
![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793465.png)
